molecular formula C12H13N5O B5709171 N'-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide

N'-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide

Cat. No.: B5709171
M. Wt: 243.26 g/mol
InChI Key: CDTFXQICQZQFKR-UHFFFAOYSA-N
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Description

N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a pyridine ring attached to a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with pyridine-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine or pyridine N-oxides, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide is unique due to its specific combination of a pyrimidine ring with dimethyl substitutions and a pyridine ring attached to a carbohydrazide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-8-6-9(2)15-12(14-8)17-16-11(18)10-4-3-5-13-7-10/h3-7H,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTFXQICQZQFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NNC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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